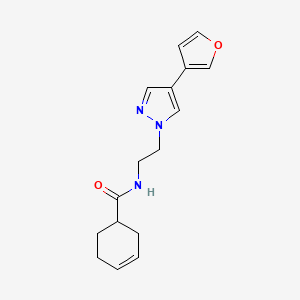
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide”, also known as FECARBOX, is a compound that has gained considerable attention in scientific research due to its unique chemical structure and potential applications in various industries1. The molecular formula is C13H17NO2 and the molecular weight is 219.2841.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are typically synthesized in a laboratory setting, often involving complex organic chemistry techniques.Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C13H17NO21. It contains a furan ring, a pyrazole ring, and a cyclohexene ring, all of which are connected by various functional groups1.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the current literature. However, given its structure, it’s likely that it would undergo reactions typical of furans, pyrazoles, and cyclohexenes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular weight of 219.2841, it can be inferred that it’s a relatively small molecule, which could influence its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been explored. These compounds are derived from furan-2-ylmethylidene precursors and undergo various cyclization reactions to produce heterocyclic derivatives, which are significant in the development of novel pharmaceuticals and materials due to their diverse biological activities (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activities
Research has highlighted the potential of pyrazole and furan-based compounds in exhibiting antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives, obtained from furan-2-yl compounds, have shown significant cytotoxicity against cancer cell lines like MCF-7, suggesting their potential as anticancer agents. Furthermore, these compounds also possess antimicrobial properties against various bacteria and fungi, indicating their dual-functionality in therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Activity Evaluation
A series of N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been synthesized and evaluated for their in vitro antibacterial activity. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibacterial agents. The study indicates that certain derivatives exhibit promising antibacterial activities, comparable to or even exceeding those of established antibiotics like Gentamicin and Tetracycline (Rani, Yusuf, & Khan, 2015).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the current resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.
Zukünftige Richtungen
The future directions of research involving this compound are not specified in the available resources. Given its unique structure and potential applications in various industries1, it’s likely that further research will continue to explore its properties and potential uses.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(13-4-2-1-3-5-13)17-7-8-19-11-15(10-18-19)14-6-9-21-12-14/h1-2,6,9-13H,3-5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHNEOXFBZPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

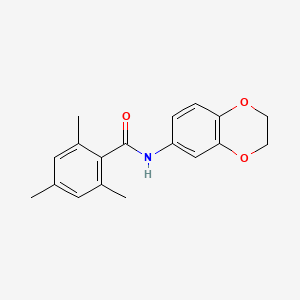
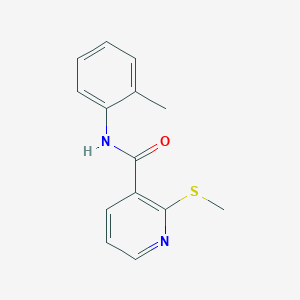
![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)
![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)
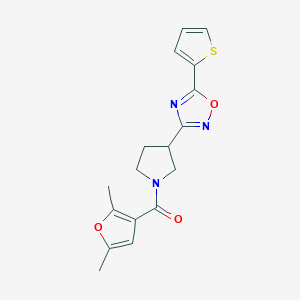
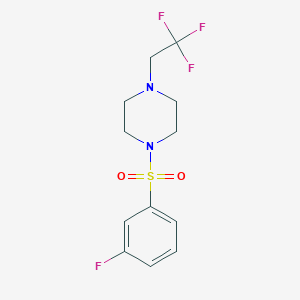
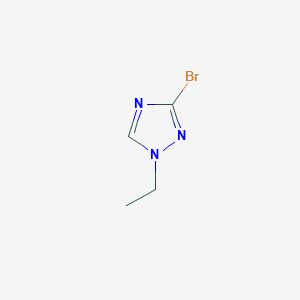
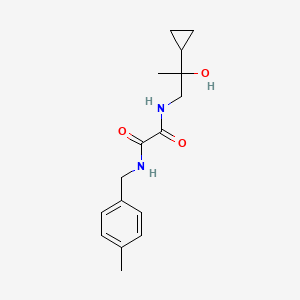
![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)
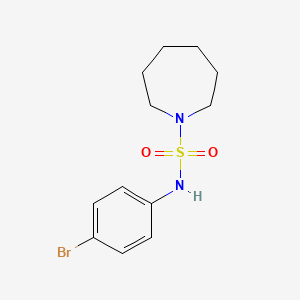
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)